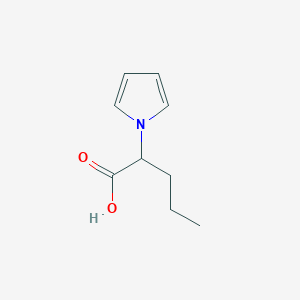

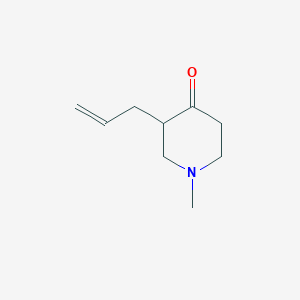

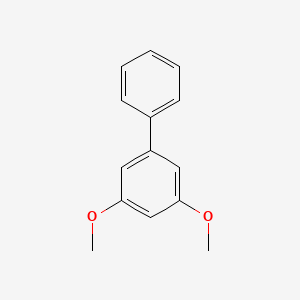

![molecular formula C11H13NO4 B1280699 3-[(3-methoxybenzoyl)amino]propanoic Acid CAS No. 914773-50-5](/img/structure/B1280699.png)

3-[(3-methoxybenzoyl)amino]propanoic Acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Corrosion Inhibition

The compound has been explored as a corrosion inhibitor. A study by Gupta, Quraishi, Verma, and Mukherjee (2016) in "RSC Advances" discusses cysteine-based Schiff's bases, including a similar compound, for their efficacy in inhibiting corrosion on mild steel in acidic solutions. They demonstrated significant efficiency at certain concentrations, attributing the inhibition to both physisorption and chemisorption mechanisms (Gupta, Quraishi, Verma, & Mukherjee, 2016).

Spectral and Physicochemical Properties

Dziewulska-Kułaczkowska and Bartyzel (2013) in "Journal of Molecular Structure" explored the structural and physicochemical properties of a derivative of chromanone, which shares similarities with 3-[(3-methoxybenzoyl)amino]propanoic Acid. Their work included characterization through various spectroscopic methods and thermal analysis, indicating potential applications in material science and chemical synthesis (Dziewulska-Kułaczkowska & Bartyzel, 2013).

Fluorescent Derivatization for Compounds

Tsuruta and Kohashi (1987) in "Analytica Chimica Acta" described fluorescent derivatization reagents for compounds with hydroxyl and/or amino groups. They developed stable reagents that condensed quantitatively with various compounds to create strongly fluorescent derivatives, which could be significant for analytical chemistry and biochemistry research involving similar compounds (Tsuruta & Kohashi, 1987).

Oligodeoxyribonucleotide Synthesis

Mishra and Misra (1986) in "Nucleic acids research" used a group similar to 3-methoxy-4-phenoxybenzoyl for the protection of exocyclic amino group of nucleosides. This research contributes to the synthesis of oligodeoxyribonucleotides, suggesting potential applications in genetic and molecular biology research (Mishra & Misra, 1986).

Antibacterial and Antifungal Activities

Aly and El-Mohdy (2015) in the "Arabian Journal for Science and Engineering" discussed the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including compounds structurally similar to 3-[(3-methoxybenzoyl)amino]propanoic Acid. Their findings indicate significant antibacterial and antifungal activities of these compounds, which could have implications for medical applications (Aly & El-Mohdy, 2015).

Glycosidase and Glycogen Phosphorylase Inhibition

Li et al. (2008) in "Planta medica" isolated novel compounds from Cyclocarya paliurus leaves, including one structurally similar to 3-[(3-methoxybenzoyl)amino]propanoic Acid. They reported significant inhibitory activities against alpha-glucosidase and glycogen phosphorylase, suggesting potential therapeutic applications in metabolic disorders (Li et al., 2008).

Propriétés

IUPAC Name |

3-[(3-methoxybenzoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-9-4-2-3-8(7-9)11(15)12-6-5-10(13)14/h2-4,7H,5-6H2,1H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULSWNVRXGISOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475155 | |

| Record name | 3-[(3-methoxybenzoyl)amino]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-methoxybenzoyl)amino]propanoic Acid | |

CAS RN |

914773-50-5 | |

| Record name | 3-[(3-methoxybenzoyl)amino]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.